molecular formula C12H3Br2Cl2NOS B14529892 1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one CAS No. 62721-46-4

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one

Cat. No.: B14529892
CAS No.: 62721-46-4
M. Wt: 439.9 g/mol
InChI Key: BIZIZWCERSVUIV-UHFFFAOYSA-N
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Description

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines Phenothiazines are known for their diverse therapeutic applications, including their use as antipsychotics, antihistamines, and antiemetics

Preparation Methods

The synthesis of 1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of a wide range of derivatives.

Common reagents and conditions used in these reactions include molecular oxygen, blue LED lamps, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. In the oxidation of sulfides to sulfoxides, the compound absorbs light energy, which excites its electrons to a higher energy state. This excited state facilitates the transfer of electrons to molecular oxygen, generating reactive oxygen species that oxidize the sulfides to sulfoxides . The molecular targets and pathways involved in its therapeutic applications are related to its interactions with various biological molecules and enzymes, although specific details may vary depending on the application.

Comparison with Similar Compounds

1,9-Dibromo-2,7-dichloro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other phenothiazine derivatives.

Properties

CAS No.

62721-46-4

Molecular Formula

C12H3Br2Cl2NOS

Molecular Weight

439.9 g/mol

IUPAC Name

1,9-dibromo-2,7-dichlorophenothiazin-3-one

InChI

InChI=1S/C12H3Br2Cl2NOS/c13-5-1-4(15)2-7-11(5)17-12-8(19-7)3-6(18)10(16)9(12)14/h1-3H

InChI Key

BIZIZWCERSVUIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC3=CC(=O)C(=C(C3=N2)Br)Cl)Br)Cl

Origin of Product

United States

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